N-[2-(benzylamino)-2-oxoethyl]benzamide

ER stress Pancreatic β-cell protection Aqueous solubility

N-[2-(Benzylamino)-2-oxoethyl]benzamide (CAS 3392-91-4), also referred to as N-benzoyl-glycine benzylamide or hippuric acid benzylamide, is a synthetic benzamide derivative with the molecular formula C₁₆H₁₆N₂O₂ (MW: 268.31 g/mol). Structurally, it comprises a benzoyl group linked to a glycinamide moiety bearing an N-benzyl substituent, forming a glycine-like amino acid scaffold.

Molecular Formula C16H16N2O2
Molecular Weight 268.31 g/mol
CAS No. 3392-91-4
Cat. No. B231503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(benzylamino)-2-oxoethyl]benzamide
CAS3392-91-4
Molecular FormulaC16H16N2O2
Molecular Weight268.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)CNC(=O)C2=CC=CC=C2
InChIInChI=1S/C16H16N2O2/c19-15(17-11-13-7-3-1-4-8-13)12-18-16(20)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)
InChIKeyINPBTSNVGVTANZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(Benzylamino)-2-oxoethyl]benzamide (CAS 3392-91-4): Core Scaffold for Beta-Cell Protective & Antiproliferative Research Chemicals


N-[2-(Benzylamino)-2-oxoethyl]benzamide (CAS 3392-91-4), also referred to as N-benzoyl-glycine benzylamide or hippuric acid benzylamide, is a synthetic benzamide derivative with the molecular formula C₁₆H₁₆N₂O₂ (MW: 268.31 g/mol) . Structurally, it comprises a benzoyl group linked to a glycinamide moiety bearing an N-benzyl substituent, forming a glycine-like amino acid scaffold [1]. This compound is the unsubstituted parent scaffold from which a series of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been derived for two principal research applications: (i) pancreatic β-cell protection against endoplasmic reticulum (ER) stress for diabetes research [1], and (ii) antiproliferative kinase modulation for oncology studies [2]. Commercially available at purities typically ≥95–98%, it serves as a versatile starting point for structure–activity relationship (SAR) investigations and as a reference standard for analytical method development .

Scaffold Role

Unsubstituted parent scaffold for systematic SAR exploration of β-cell ER stress modulation and kinase inhibition.

Analytical Use

Identity-confirmed reference standard for HPLC method development and assay calibration.

Research Focus

Enables dual-pathway investigation: ER stress response in β-cells and antiproliferative signaling.

N-[2-(Benzylamino)-2-oxoethyl]benzamide Procurement: Why In-Class Analogs Are Not Interchangeable


Substituting N-[2-(benzylamino)-2-oxoethyl]benzamide with a generic benzamide or a superficially similar glycinamide derivative is scientifically unsound because small structural modifications to this scaffold produce large, non-linear shifts in both potency and target selectivity. In the β-cell protection series, replacing the 3-Cl,2-Me substitution on the benzoyl ring (present in the triazole progenitor compound 1) with a simple 3-OH group (as in analog WO5m) amplifies maximal protective activity from 45% to 100% and reduces EC₅₀ from 18.6 μM to 0.1 μM — a 186-fold potency gain [1]. In the anticancer series, an ortho-morpholine carbonyl substitution (compound 4) shifts the kinome profile away from Src/tubulin inhibition toward selective downregulation of Src family kinases (Yes, Hck, Fyn, Lck, Lyn) and Erk1/2, a profile not recapitulated by the meta-chloro analog KAC-12 or the parent KX-01 [2]. These steep SAR gradients mean that even single-atom substitutions alter both the magnitude and the mechanistic signature of biological activity, making the precise chemical identity of the procured compound critical for experimental reproducibility.

SAR steepness

Single-atom substitutions on the core scaffold produce large, non-linear shifts in potency and target selectivity, making analog interchange scientifically unsound.

Scaffold-dependent solubility

Glycinamide scaffold is critical for aqueous solubility; triazole-based analogs are essentially insoluble and unusable in aqueous ER stress assays.

Kinome profile divergence

Ortho-substitution shifts kinase selectivity away from Src/tubulin toward SFK/Erk1/2, a profile not recapitulated by meta- or parent analogs.

N-[2-(Benzylamino)-2-oxoethyl]benzamide: Quantified Differentiation vs. Closest Comparators


Scaffold Replacement of 1,2,3-Triazole with Glycinamide Motif: Solubility Rescue from Undetectable to ≥50 μM

The 1,2,3-triazole derivative compound 1, a prior-generation ER stress protector, suffers from undetectable aqueous solubility (near 0 μM in H₂O). Replacing the triazole pharmacophore with a glycine-like amino acid scaffold (exemplified by the parent compound 5a and its optimized analog WO5m) dramatically improves solubility: WO5m achieves complete solubility at ~50 μM, 5a at ~75 μM, and analog 5f at ~200 μM [1]. This solubility rescue is a direct consequence of the scaffold replacement and is absent in the triazole progenitor.

Solubility Rescue
Head-to-head
WO5m solubility ≥50 μM, 5a ~75 μM, 5f ~200 μM vs. triazole compound 1 ~0 μM
Enables aqueous ER stress assays and formulation development
Thermodynamic turbidimetric assay; scaffold replacement critical
ER stress Pancreatic β-cell protection Aqueous solubility

β-Cell Protective Potency: WO5m Analog Achieves EC₅₀ 0.1 μM vs. Parent Scaffold EC₅₀ 18.6 μM (186-Fold Improvement)

In a tunicamycin (Tm)-induced ER stress model using INS-1 pancreatic β-cells, the parent scaffold compound 5a (N-[2-(benzylamino)-2-oxoethyl]benzamide with 3-Cl,2-Me substitution) displayed moderate protective activity with a maximal rescue of 45% and EC₅₀ of 18.6 ± 4 μM. Systematic SAR optimization led to analog WO5m (5m), which bears a 3-OH substituent on the benzoyl ring and a 4-CF₃ group on the benzylamine ring, achieving maximal rescue of 100% and EC₅₀ of 0.1 ± 0.01 μM [1]. This represents a 186-fold improvement in potency within the same scaffold family. The prior triazole compound 1 showed EC₅₀ of 6 ± 1 μM but with narrow activity range and poor solubility, making WO5m both more potent and more developable [1].

Potency Improvement
Head-to-head
WO5m EC₅₀ 0.1 μM, max rescue 100% vs. parent 5a EC₅₀ 18.6 μM, max rescue 45%
Supports scaffold optimizability for ER stress protection research
INS-1 β-cells, Tm-induced ER stress, ATP viability assay
Diabetes β-Cell survival EC₅₀

WO5m Protects β-Cells Against Multiple ER Stressors (Tunicamycin, Thapsigargin, Brefeldin A) vs. Single-Stressor Activity of Triazole Compound 1

Compound WO5m was validated against three structurally and mechanistically distinct ER stressors: tunicamycin (Tm, an N-glycosylation inhibitor), thapsigargin (TG, a SERCA inhibitor that disrupts ER Ca²⁺ homeostasis), and brefeldin A (BFA, an ER-to-Golgi transport inhibitor). WO5m significantly reversed the reduction in INS-1 cell viability induced by all three stressors [1]. Additionally, WO5m co-treatment eliminated Tm-induced cleavage of caspase-3 and PARP, confirming protection against ER stress-induced apoptosis [1]. In contrast, the triazole compound 1 was previously characterized only against tunicamycin and exhibited a narrow activity range [1], limiting its generalizability.

Multi-Stressor Validation
Head-to-head
WO5m protects against Tm, TG, and BFA; eliminates caspase-3/PARP cleavage vs. triazole compound 1 limited to Tm
Indicates conserved downstream ER stress node engagement
Mechanistically distinct stressors; Western blot confirmation
ER stress Multi-stressor protection Caspase-3/PARP

Antiproliferative Activity Against HCT116 (IC₅₀ 0.97 μM) and HL60 (IC₅₀ 2.84 μM) with Divergent Kinase Profile vs. KX-01 and KAC-12

In a parallel oncology application, the ortho-substituted analog N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)-2-(morpholine-4-carbonyl)benzamide (compound 4) exhibited IC₅₀ values of 0.97 μM against HCT116 colon cancer cells and 2.84 μM against HL60 leukemia cells [1]. Kinase profiling revealed that compound 4 did not inhibit Src kinase, in stark contrast to the parent compound KX-01 (KX2-391) which acts as a dual Src/tubulin inhibitor. Instead, compound 4 selectively downregulated members of the Src family of kinases (SFK) including Yes, Hck, Fyn, Lck, and Lyn, and profoundly suppressed Erk1/2 (>99%) while differing from KAC-12 in its effects on GSK3α/β and c-Jun [1]. This kinome profile divergence demonstrates that the benzylamino-oxoethylbenzamide scaffold can be tuned to access a distinct pharmacological space not achievable with KX-01 or KAC-12.

Kinase Selectivity Shift
Cross-study
Compound 4: HCT116 IC₅₀ 0.97 μM, HL60 2.84 μM; no Src inhibition; downregulates SFK (Yes, Hck, Fyn, Lck, Lyn) and Erk1/2 >99%
Reported differentiated SFK/Erk1/2 targeting without Src inhibition
CellTiter-Blue assay, 48h; phosphokinase array profiling
Anticancer Kinase inhibition Src family kinases

Scaffold-Hopping from KX2-391: Compound 4e Retains Antileukemic Activity (IC₅₀ 0.96–4.23 μM) While Abolishing Src/Tubulin Mechanisms

Scaffold-hopping from KX2-391 (tirbanibulin) to the N-(4-(2-(benzylamino)-2-oxoethyl)phenyl)benzamide series produced compound 4e, which exhibited IC₅₀ values of 0.96 μM (NB4), 1.62 μM (HL60), 1.90 μM (MV4-11), and 4.23 μM (K562) against a panel of leukemia cell lines [1]. Critically, mechanistic studies confirmed that compound 4e does not inhibit tubulin polymerization or Src kinase — the two canonical mechanisms of KX2-391 [1]. Instead, 4e profoundly reduced Erk1/2 activity (>99%) and upregulated pro-apoptotic c-Jun kinase (84%). This mechanistic switch demonstrates that the benzylamino-oxoethylbenzamide scaffold enables access to potent antileukemic activity through a completely distinct pharmacological pathway, circumventing resistance mechanisms that limit Src-targeted therapies.

Mechanistic Differentiation
Head-to-head
Compound 4e: Leukemia IC₅₀ 0.96–4.23 μM; no Src/tubulin inhibition; Erk1/2 down >99%, c-Jun up 84% vs. KX2-391 Src/tubulin inhibitor
Supports leukemia cell proliferation inhibition via non-Src mechanism
4 leukemia cell lines; CellTiter-Blue; phosphokinase array
Leukemia Scaffold hopping Mechanism of action

N-[2-(Benzylamino)-2-oxoethyl]benzamide: Evidence-Backed Procurement Scenarios for Research and Industrial Use


Pancreatic β-Cell ER Stress Protection: SAR Campaign Starting Point

For academic or pharmaceutical laboratories investigating ER stress-mediated β-cell death in Type 1 and Type 2 diabetes, N-[2-(benzylamino)-2-oxoethyl]benzamide serves as the validated parent scaffold. The published SAR table (Table 1 in Eeda et al. 2020) provides a complete substitution map with quantitative EC₅₀ and maximal activity data for 17 analogs, enabling rational design of follow-up compounds [1]. The scaffold's demonstrated multi-stressor protection (Tm, TG, BFA) and caspase-3/PARP cleavage inhibition make it suitable for target validation studies requiring a tool compound with defined ER stress-modulating activity [1]. Patent US11999677B2 further provides composition-of-matter and method-of-use claims supporting medicinal chemistry programs [2].

Substrate-Site Kinase Inhibitor Discovery with Defined Kinome Fingerprint

Research groups focused on substrate-site (non-ATP competitive) kinase inhibitors can use N-[2-(benzylamino)-2-oxoethyl]benzamide as a starting scaffold for generating analogs with predefined kinome selectivity profiles. The Muhammad et al. (2024) study provides a reference kinome fingerprint: ortho-substituted analog compound 4 selectively downregulates SFK members (Yes, Hck, Fyn, Lck, Lyn) and Erk1/2 (>99%) without affecting Src, a profile distinct from both KX-01 and KAC-12 [3]. This enables procurement of the parent scaffold for systematic exploration of substitution-dependent kinase shifting, a strategy validated by the observation that small structural changes produce large alterations in the phosphokinase profile [3].

Antileukemic Agent Development with Non-Src Mechanism of Action

For oncology programs targeting hematologic malignancies, particularly those resistant to Src inhibitors, the benzylamino-oxoethylbenzamide scaffold offers a mechanistically distinct approach. Compound 4e demonstrated IC₅₀ values from 0.96 to 4.23 μM across four leukemia cell lines (NB4, HL60, MV4-11, K562) while completely lacking Src and tubulin inhibitory activity — the two mechanisms of the clinical compound KX2-391 [4]. Instead, 4e operates through profound Erk1/2 suppression (>99%) and c-Jun upregulation (84%), providing a differentiated mechanism-of-action hypothesis suitable for lead optimization [4].

Aqueous Solubility-Enabled In Vitro Pharmacology and Early ADME Screening

Laboratories requiring ER stress-modulating compounds with sufficient aqueous solubility for reliable in vitro pharmacology can procure analogs from this scaffold series with confidence. The thermodynamic solubility data show that the glycinamide scaffold rescues solubility from undetectable levels (triazole compound 1: ~0 μM) to ≥50 μM (WO5m), ~75 μM (5a), and ~200 μM (5f) in pure water [1]. This solubility range supports dose-response studies, medium-throughput screening, and early ADME profiling without the confounding effects of organic solvent precipitation that plague the triazole-based comparators [1].

Application
Selection Property
Validation Focus
β-Cell ER Stress Pathway Research
Glycinamide scaffold with reported multi-stressor protection and caspase-3/PARP cleavage inhibition
ER stress response modulation and EC₅₀ titration in β-cell models
Substrate-Site Kinase Inhibitor Profiling
Ortho-substitution shifts kinase selectivity to SFK/Erk1/2 without Src inhibition
Kinase panel profiling and Erk1/2 modulation endpoints
Non-Src Leukemia Cell-Model Research
Mechanistic switch from Src/tubulin to Erk1/2 and c-Jun modulation
Leukemia cell proliferation inhibition and phosphokinase endpoint analysis
Aqueous Solubility-Dependent Assay Development
Scaffold-dependent aqueous solubility reported for dose-response studies
Solubility assessment and precipitation-free assay condition optimization
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